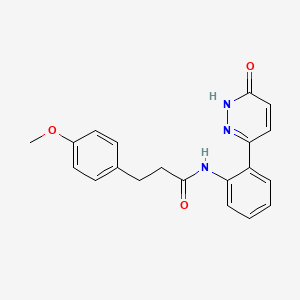
3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide, also known as MPDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide is not fully understood, but it is believed to act on several pathways in the body. 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and neuroprotective properties, 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has also been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.
実験室実験の利点と制限
3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide also has a high degree of purity and can be easily characterized using various analytical techniques. However, there are also limitations to using 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several potential future directions for research on 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide. One area of interest is the development of 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide-based therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide and its potential effects on other pathways in the body.
合成法
The synthesis of 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide involves a multi-step process that requires advanced knowledge of organic chemistry. The starting materials for the synthesis include 4-methoxybenzaldehyde, 2-aminonicotinic acid, and 2-(6-oxo-1,6-dihydropyridazin-3-yl)aniline. These compounds are reacted in the presence of various reagents and solvents to yield the final product, 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide.
科学的研究の応用
3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that 3-(4-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has neuroprotective effects and can prevent neuronal cell death in a mouse model of Parkinson's disease.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-15-9-6-14(7-10-15)8-12-19(24)21-17-5-3-2-4-16(17)18-11-13-20(25)23-22-18/h2-7,9-11,13H,8,12H2,1H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMNHXPXQPEOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71804964 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677259.png)



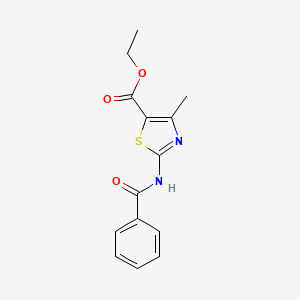
![2-[(4-Fluorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677267.png)
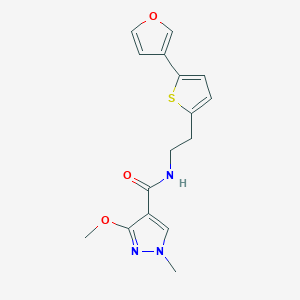
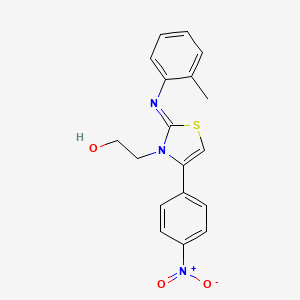
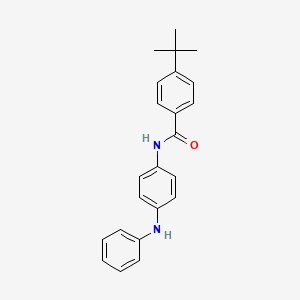

![2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2677274.png)
![1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline](/img/structure/B2677276.png)

![2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide](/img/structure/B2677281.png)